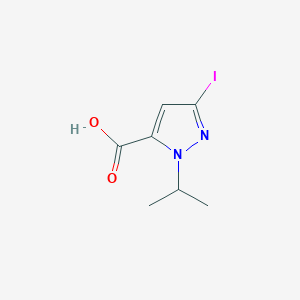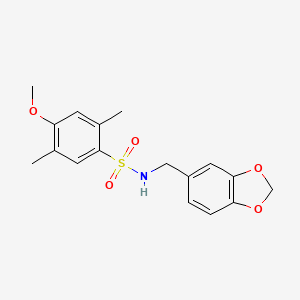![molecular formula C7H10ClN3O2 B2696118 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine CAS No. 1393558-45-6](/img/structure/B2696118.png)
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine” is a chemical compound with the molecular formula C14H14O3N3Cl1 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine” can be represented by the SMILES string: ClCC1=NC(C2=CC=C(C(N3CCOCC3)=O)C=C2)=NO1 . This indicates that the compound contains a morpholine ring attached to an oxadiazole ring via a chloromethyl group .Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 307.73 , and its molecular formula is C14H14O3N3Cl1 .Scientific Research Applications
Synthesis and Characterization
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]morpholine and its derivatives have been synthesized and characterized in several studies, demonstrating the compound's potential in scientific research. The methodologies often involve the refluxing of specific precursors and the subsequent analysis through techniques such as NMR, IR, Mass spectral studies, and single crystal X-ray diffraction. These processes confirm the compound's structure and physical properties, laying the groundwork for further biological activity studies (Mamatha S.V et al., 2019).
Biological Activity Evaluation
Research has extended to evaluating the biological activities of 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]morpholine derivatives, highlighting their potential in therapeutic applications. For example, derivatives have demonstrated remarkable anti-TB and antimicrobial activities, showcasing lower minimum inhibitory concentration (MIC) values compared to standard treatments. This suggests the compound's efficacy in combating tuberculosis and microbial infections (Mamatha S.V et al., 2019).
Antitumor Potential
Some derivatives of 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]morpholine have been synthesized and tested for their antitumor potential. Notably, specific compounds have shown significant cytotoxicity in vitro and substantial reduction in tumor volume in vivo, indicating a strong anti-proliferative capability against cancer cells. These findings point to the compound's role in inhibiting tumoral neovasculature, a crucial factor in cancer treatment (M. Al‐Ghorbani et al., 2015).
Antifungal and Antimicrobial Effects
The compound and its derivatives have been tested for antifungal and antimicrobial effects, revealing promising activities against various pathogens. These studies underscore the potential of 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]morpholine derivatives in developing new antimicrobial agents with effective mechanisms of action against resistant strains (S. Zhou et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c8-5-6-9-7(13-10-6)11-1-3-12-4-2-11/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZILMPCTOOMYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NO2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine | |
CAS RN |
1393558-45-6 |
Source


|
| Record name | 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

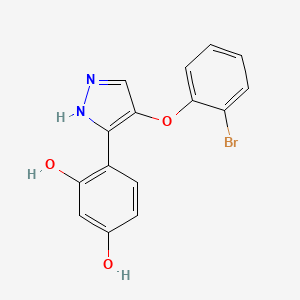
![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)
![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)
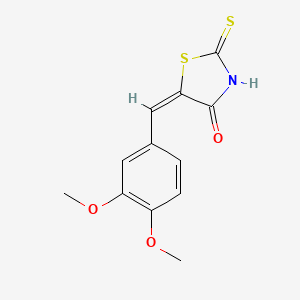

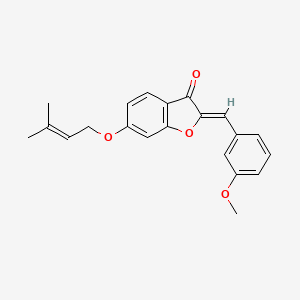
![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696045.png)
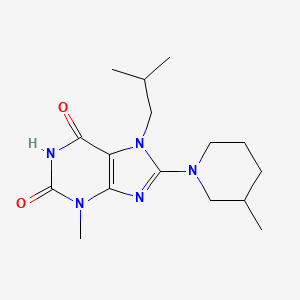
![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2696049.png)
![2-(2-chloro-6-fluorobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2696052.png)
